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Introduction
Triphala, a cornerstone of traditional Ayurvedic medicine, is a polyherbal formulation

composed of the dried fruits of three plants: Terminalia chebula, Terminalia bellirica, and

Phyllanthus emblica.[1][2] Its historical use for a multitude of ailments is now being investigated

through the lens of modern science, with a particular focus on its antimicrobial properties and

its influence on the gut microbiome.[3][4][5][6][7] These application notes provide detailed

protocols for assessing the impact of Triphala on microbial growth, including its antibacterial

and antibiofilm activities, as well as its modulatory effects on the gut microbiota.

Data Presentation: Quantitative Antimicrobial
Activity of Triphala
The following tables summarize the antimicrobial efficacy of Triphala against a range of

microorganisms, as determined by various in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Triphala Against Various Bacteria
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Microorganism
Triphala
Concentration/Extr
act

MIC Value Reference

Actinobacillus

actinomycetemcomita

ns

Aqueous Extract 25% [1][2]

Clostridium bacilli Aqueous Extract 25% [1][2]

Streptococcus mutans Aqueous Extract 12.5% [1][2]

Staphylococcus

aureus
Aqueous Extract 12.5% [1][2]

Helicobacter pylori

(Standard & Clinical

Strains)

Not Specified 80–320 µg/mL [8]

Pseudomonas

aeruginosa ATCC

27853

Hydroalcoholic Extract

(TAE)
>50 mg/mL [9]

Candida albicans Not Specified 12.5% [10]

Table 2: Zone of Inhibition of Triphala Extracts Against Various Microorganisms

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://ibbj.org/article-1-107-fa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://ibbj.org/article-1-107-fa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://ibbj.org/article-1-107-fa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://ibbj.org/article-1-107-fa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7422007/
https://www.researchgate.net/publication/325173836_Antimicrobial_analysis_of_Triphala_and_comparison_with_its_individual_constituents
https://static.igem.org/mediawiki/2015/7/70/WPI_CollaborationProtocol.pdf
https://www.benchchem.com/product/b15488642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microorganism
Triphala
Extract

Concentration
Zone of
Inhibition
(mm)

Reference

Escherichia coli Ethanolic Extract 20 µL 10 [11]

Staphylococcus

aureus
Ethanolic Extract 20 µL 9 [11]

Escherichia coli Aqueous Extract 20 µL 9 [11]

Staphylococcus

aureus
Aqueous Extract 20 µL 7 [11]

Pseudomonas

aeruginosa
Aqueous Extract Not Specified 18 [9]

Bacillus subtilis
T. bellerica

(component)
Not Specified 22 [9]

Aspergillus niger
T. bellerica

(component)
Not Specified ~20 [9]

Candida albicans
T. bellerica

(component)
Not Specified >20 [9]

Experimental Protocols
Protocol for Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of Triphala extracts.

Materials:

Triphala extract (aqueous or solvent-based)

Bacterial cultures (e.g., E. coli, S. aureus)

Mueller-Hinton Agar (MHA) plates

Sterile nutrient broth
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Sterile cork borer (6-8 mm diameter)

Micropipettes and sterile tips

Incubator

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum by transferring colonies from a fresh

culture plate to sterile nutrient broth. Incubate at 37°C for 24 hours. Adjust the turbidity of the

bacterial suspension to match a 0.5 McFarland standard.[2]

Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared bacterial inoculum

over the entire surface of an MHA plate to create a lawn of bacteria.

Well Creation: Use a sterile cork borer to create uniform wells in the agar.[2]

Application of Triphala Extract: Add a defined volume (e.g., 100 µL) of the Triphala extract

at various concentrations into the wells. A negative control (solvent used for extraction) and a

positive control (standard antibiotic) should be included on the same plate.[2]

Incubation: Incubate the plates at 37°C for 24 hours.[2]

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the

well where bacterial growth is inhibited) in millimeters.
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Fig. 1: Agar Well Diffusion Workflow
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Protocol for Broth Microdilution Assay (MIC & MBC
Determination)
This quantitative method determines the minimum concentration of Triphala that inhibits visible

microbial growth (MIC) and the minimum concentration that kills the microbes (MBC).

Materials:

Triphala extract

Bacterial cultures

Mueller-Hinton Broth (MHB) or other appropriate broth

Sterile 96-well microtiter plates

Multichannel pipette and sterile tips

Incubator

Plate reader (optional)

MHA plates (for MBC)

Procedure:

Preparation of Triphala Dilutions: Prepare a stock solution of the Triphala extract. Perform

serial two-fold dilutions of the extract in MHB directly in the wells of a 96-well plate. The final

volume in each well should be 100 µL.[9]

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard

and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the

wells.

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the

Triphala dilutions. This will bring the final volume in each well to 200 µL.[9]
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Controls: Include a positive control (broth with inoculum, no Triphala) and a negative control

(broth only) on each plate.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]

MIC Determination: The MIC is the lowest concentration of Triphala at which no visible

turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the

optical density (OD) at 600 nm using a plate reader.[9]

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that

show no visible growth in the MIC assay and plate it onto MHA plates. Incubate the plates at

37°C for 24 hours. The MBC is the lowest concentration of Triphala that results in no colony

formation on the agar plates.[9]
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Fig. 2: Broth Microdilution Workflow

Protocol for Crystal Violet Biofilm Inhibition Assay
This assay is used to quantify the ability of Triphala to inhibit the formation of microbial

biofilms.

Materials:

Triphala extract
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Bacterial cultures (biofilm-forming strains, e.g., S. mutans, P. aeruginosa)

Tryptic Soy Broth (TSB) or other suitable growth medium

Sterile 96-well flat-bottom microtiter plates

Crystal Violet solution (0.1%)

Ethanol (95%) or Glacial Acetic Acid (30%)

Plate reader

Procedure:

Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the

culture to a 0.5 McFarland standard.

Biofilm Formation with Triphala: In a 96-well plate, add 100 µL of TSB, 50 µL of the diluted

bacterial suspension, and 50 µL of Triphala extract at various concentrations to each well.

Include a positive control (bacteria without Triphala) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[12]

Washing: Carefully discard the planktonic cells (unattached bacteria) by gently inverting the

plate. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any

remaining unattached cells.

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room

temperature for 15 minutes.[10]

Washing: Discard the crystal violet solution and wash the wells three times with sterile

distilled water.

Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the

crystal violet that has stained the biofilm.[10]

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well

plate and measure the absorbance at 570 nm using a plate reader. The absorbance is
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proportional to the amount of biofilm formed.
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Fig. 3: Biofilm Inhibition Workflow

Protocol for In Vitro Human Gut Fermentation Model
This protocol provides a general framework for assessing the impact of Triphala on the

composition and metabolic activity of the human gut microbiota using a batch culture

fermentation model.

Materials:

Triphala extract

Fresh fecal samples from healthy donors

Anaerobic basal nutrient medium

Anaerobic chamber or jars

pH meter

Gas chromatography (GC) for short-chain fatty acid (SCFA) analysis

DNA extraction kits and 16S rRNA gene sequencing platform

Procedure:

Fecal Slurry Preparation: Collect fresh fecal samples and process them in an anaerobic

chamber to maintain the viability of anaerobic bacteria. Prepare a 10% (w/v) fecal slurry in
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an anaerobic buffer.

Batch Culture Setup: In anaerobic conditions, dispense the basal nutrient medium into

fermentation vessels. Add the Triphala extract at the desired concentration. A control vessel

without Triphala should be prepared.

Inoculation: Inoculate each vessel with the fecal slurry.

Fermentation: Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.

Monitor and record the pH at regular intervals.

Sample Collection: At different time points (e.g., 0, 24, 48 hours), collect samples from each

fermentation vessel for microbial and metabolic analysis.

Microbial Community Analysis: Extract DNA from the collected samples and perform 16S

rRNA gene sequencing to analyze the changes in the composition of the gut microbiota. This

will reveal shifts in the abundance of different bacterial phyla, genera, and species.

Metabolite Analysis: Analyze the collected samples for the production of short-chain fatty

acids (SCFAs) such as acetate, propionate, and butyrate using gas chromatography.

Changes in SCFA profiles can indicate alterations in the metabolic activity of the gut

microbiota.

Triphala's Known Impact on Microbial Signaling
Research suggests that Triphala's antimicrobial effects extend beyond simple growth inhibition

and involve the modulation of bacterial signaling pathways and virulence factors. For instance,

in Helicobacter pylori, Triphala has been shown to downregulate genes associated with

adhesion and urease activity, which are crucial for its pathogenicity.[8] Furthermore, studies on

Pseudomonas aeruginosa have indicated that Triphala can interfere with quorum sensing, a

cell-to-cell communication system that regulates the expression of virulence factors and biofilm

formation.
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Fig. 4: Triphala's Impact on Microbial Signaling

Conclusion
The protocols and data presented in these application notes provide a comprehensive

framework for researchers to investigate the antimicrobial properties of Triphala. By employing

these standardized methods, scientists can obtain reliable and reproducible data on Triphala's

efficacy against various microorganisms, its ability to disrupt biofilms, and its influence on the

complex ecosystem of the human gut microbiota. Further research in these areas will be crucial

for elucidating the full therapeutic potential of this ancient herbal remedy in modern medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://ibbj.org/article-1-107-fa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2249739/
https://www.researchgate.net/figure/Triphala-induces-variations-in-Drosophila-gut-microbiota-populations-After-14-days_fig3_324484915
https://www.researchgate.net/publication/5533803_Exploring_of_Antimicrobial_Activity_of_Triphala_Mashi-An_Ayurvedic_Formulation
https://pmc.ncbi.nlm.nih.gov/articles/PMC5567597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3130507/
https://www.journalijar.com/uploads/2025/07/687e0b99753f7_IJAR-52771.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7422007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7422007/
https://www.researchgate.net/publication/325173836_Antimicrobial_analysis_of_Triphala_and_comparison_with_its_individual_constituents
https://static.igem.org/mediawiki/2015/7/70/WPI_CollaborationProtocol.pdf
https://www.researchgate.net/publication/344606101_Anti-pathogenic_potential_of_a_classical_ayurvedic_Triphala_formulation
https://www.mdpi.com/2076-3417/11/17/8135
https://www.benchchem.com/product/b15488642#methods-for-assessing-triphala-s-impact-on-microbial-growth
https://www.benchchem.com/product/b15488642#methods-for-assessing-triphala-s-impact-on-microbial-growth
https://www.benchchem.com/product/b15488642#methods-for-assessing-triphala-s-impact-on-microbial-growth
https://www.benchchem.com/product/b15488642#methods-for-assessing-triphala-s-impact-on-microbial-growth
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15488642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

